ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Description
Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a 1,2,3-triazole moiety. The triazole ring is substituted at the 4-position with a hydroxymethyl group, while the pyrrolidine nitrogen is functionalized with an ethyl carboxylate ester. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective 1,4-substitution of the triazole ring .
Properties
IUPAC Name |
ethyl 3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,9,15H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGADKQAQXWABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of triazole derivatives with biological targets. Medicine: The compound has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions, which is crucial in its antifungal activity. The pyrrolidine ring can interact with various biological macromolecules, influencing its biological activity.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of fungal enzymes involved in cell wall synthesis.
Receptors: Binding to bacterial receptors, disrupting cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs are triazole-containing pyrrolidine derivatives with variations in substituents and backbone modifications. Below is a comparative analysis based on structural motifs, synthesis, and properties:
Biological Activity
Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2098123-38-5 |
| Molecular Formula | C10H16N4O3 |
| Molecular Weight | 240.26 g/mol |
This compound features a pyrrolidine ring linked to a triazole moiety, which is known for its bioactive properties.
This compound exhibits its biological effects primarily through interactions with various biological targets:
- Enzyme Inhibition : The triazole ring interacts with enzymes, potentially acting as an inhibitor. For instance, compounds with similar structures have shown inhibitory activity against human carbonic anhydrase II (hCA II), which is crucial for various physiological processes .
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds can exhibit moderate antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli . The hydroxymethyl group enhances the compound's solubility and bioavailability.
Anticancer Properties
Recent studies have suggested that triazole derivatives can function as promising anticancer agents. For example:
- Cell Line Studies : this compound has been tested against various human tumor cell lines, demonstrating significant antiproliferative activity with IC50 values in the nanomolar range .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 250 |
| Candida albicans | 250 |
These results indicate a moderate level of antibacterial and antifungal activity .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Anticancer Activity : A study demonstrated that triazole derivatives could inhibit tumor growth in vitro. The mechanism involved apoptosis induction in cancer cells .
- Enzyme Interaction Studies : Another investigation focused on the interaction of similar triazole compounds with hCA II, revealing that modifications to the triazole ring significantly impacted binding affinity and inhibitory potency .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Bioavailability : The presence of the hydroxymethyl group enhances solubility and absorption in biological systems.
- Toxicity Profile : Preliminary studies suggest low toxicity levels; however, comprehensive toxicity assessments are necessary for clinical applications.
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate generally follows these key stages:
- Synthesis of the pyrrolidine-1-carboxylate scaffold
- Introduction of an azide or alkyne functional group for triazole formation
- Cycloaddition to form the 1,2,3-triazole ring
- Functionalization of the triazole ring to introduce the hydroxymethyl substituent
Preparation of the Pyrrolidine-1-carboxylate Intermediate
The pyrrolidine-1-carboxylate core is often prepared by esterification of pyrrolidine derivatives or via protection strategies using carbamate groups (e.g., ethyl carbamate). For example, starting from pyrrolidine, carbamate formation with ethyl chloroformate or related reagents yields ethyl pyrrolidine-1-carboxylate derivatives.
One patent describes the preparation of related pyrrolidine carboxylates by nucleophilic substitution on protected pyrrolidine derivatives, such as tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, under mild heating conditions (around 40 °C) to ensure selective substitution and preservation of stereochemistry.
Formation of the 1,2,3-Triazole Ring via Click Chemistry
The 1,2,3-triazole ring is typically synthesized by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used click chemistry method. The process involves:
- Preparation of an azide-functionalized pyrrolidine derivative or an alkyne-functionalized counterpart
- Copper(I)-catalyzed cycloaddition under mild conditions (room temperature to 60 °C)
- Formation of the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity
For the compound , the pyrrolidine moiety is functionalized with an azide or alkyne at the 3-position, and the complementary alkyne or azide bears a protected or free hydroxymethyl group. After cycloaddition, the hydroxymethyl substituent is positioned at the 4-position of the triazole ring.
Detailed Synthetic Route Example
While direct literature on the exact compound is limited, analogous preparation routes for similar pyrrolidine-triazole carboxylates provide the following synthetic framework:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of pyrrolidine nitrogen as ethyl carbamate | Reaction with ethyl chloroformate, base, 0-25 °C | 85-90 | Ensures stability and selectivity |
| 2 | Introduction of azide or alkyne at 3-position | Nucleophilic substitution or functional group transformation, mild heating (~40 °C) | 70-80 | Retains stereochemistry |
| 3 | CuAAC cycloaddition with complementary alkyne/azide bearing protected hydroxymethyl | Cu(I) catalyst, room temp to 60 °C, solvent such as t-BuOH/H2O | 75-95 | High regioselectivity for 1,4-disubstituted triazole |
| 4 | Deprotection of hydroxymethyl group if protected | Acidic or basic hydrolysis | 80-90 | Yields free hydroxymethyl substituent |
| 5 | Purification by chromatography/crystallization | - | - | Ensures high purity |
Research Findings and Optimization
- Catalyst choice: Copper(I) catalysts such as CuSO4/sodium ascorbate or CuI have been shown to provide high yields and regioselectivity in triazole formation. Ligand-free conditions or use of stabilizing ligands can improve reaction rates and reduce side products.
- Solvent systems: Mixed aqueous-organic solvents (e.g., tert-butanol/water) enhance solubility of polar and nonpolar reactants, optimizing yield.
- Temperature control: Mild temperatures prevent decomposition of sensitive groups and maintain stereochemical integrity.
- Functional group tolerance: The method tolerates various protecting groups and functional groups, allowing late-stage modifications such as hydroxymethyl introduction.
- Purification: Chromatographic techniques and recrystallization are effective for isolating pure products, critical for biological applications.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Pyrrolidine carbamate formation | Reaction with ethyl chloroformate | Base (e.g., triethylamine), 0-25 °C | High yield, stable intermediate | Requires careful moisture control |
| Azide/alkyne functionalization | Nucleophilic substitution or functional group transformation | Mild heating (~40 °C), suitable leaving groups | Retains stereochemistry | Possible side reactions if conditions harsh |
| Triazole ring formation | CuAAC click chemistry | Cu(I) catalyst, t-BuOH/H2O, room temp to 60 °C | High regioselectivity, mild conditions | Copper removal post-reaction needed |
| Hydroxymethyl introduction | Precursor protection/deprotection or post-cycloaddition modification | Acid/base hydrolysis or selective oxidation/reduction | Functional group compatibility | Protecting group strategy critical |
| Purification | Chromatography, recrystallization | Silica gel, solvents | High purity product | Scale-up challenges |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Using ethyl pyrrolidine carboxylate derivatives functionalized with azide or alkyne groups.
- Optimizing stoichiometry (e.g., 1.3 equiv of alkyne to azide) and reaction time (e.g., 50°C for 72 hours) to improve yields .
- Employing copper sulfate/sodium ascorbate catalytic systems to accelerate triazole formation while minimizing side products .
- Characterization : Post-synthesis purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradient) and validation using ¹H/¹³C NMR and HRMS .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the hydroxymethyl group (δ ~4.5–5.2 ppm) and triazole protons (δ ~7.5–8.5 ppm). DMSO-d₆ is preferred for resolving polar functional groups .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z [M+H]⁺) and isotopic patterns to rule out impurities .
- Chromatography : Use TLC (Rf ~0.14 in CH₂Cl₂/MeOH 30:1) or HPLC to assess purity pre- and post-purification .
Q. What are the common reactivity patterns of the hydroxymethyl-triazole moiety in this compound?
- Methodological Answer : The hydroxymethyl group undergoes:
- Esterification/Acylation : React with acetic anhydride to form acetoxymethyl derivatives, enhancing lipophilicity for pharmacological studies .
- Oxidation : Convert to a carboxylic acid using mild oxidizing agents (e.g., KMnO₄) to study electronic effects on bioactivity .
- Substitution : Participate in Mitsunobu reactions with alcohols to generate ether-linked analogs .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict regioselectivity in triazole formation and optimize transition states .
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize compounds with favorable binding energies .
- Machine Learning : Train models on existing SAR data to predict pharmacokinetic properties (e.g., LogP, BBB permeability) .
Q. How should researchers address contradictions in reported biological activity data for triazole-pyrrolidine hybrids?
- Methodological Answer :
- Control Experiments : Verify assay conditions (e.g., pH, solvent) that may alter compound stability or protein interactions .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Structural Reanalysis : Compare crystallographic data (e.g., bond angles in triazole rings) to rule out polymorphic effects .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the hydroxymethyl group as an ester (e.g., acetyl or pivaloyl) to improve oral bioavailability .
- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility .
- Microsomal Stability Assays : Test hepatic metabolism using liver microsomes and identify CYP450 isoforms involved in clearance .
Q. What challenges arise in crystallographic analysis of triazole-containing compounds, and how can they be mitigated?
- Methodological Answer :
- Crystal Growth : Use slow vapor diffusion (e.g., ether into CHCl₃) to obtain high-quality single crystals .
- Disorder Management : Refine X-ray data with constraints for flexible pyrrolidine and hydroxymethyl groups .
- H-Bond Analysis : Map intermolecular interactions (e.g., triazole N–H⋯O) to explain packing motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
